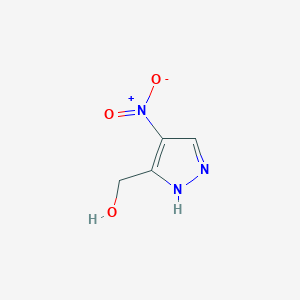
N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metabolic Fate of Nicotinamide in Higher Plants
The study of the metabolic fate of nicotinamide in higher plants reveals its role in the synthesis of pyridine nucleotides, likely after conversion to nicotinic acid. This process is observed across various plant species, including Arabidopsis thaliana and Oryza sativa. Nicotinamide is also a precursor for trigonelline and nicotinic acid 1N-glucoside (Na-Glc), with the former being more prevalent in leaves and the latter in A. thaliana and tobacco cells. The synthesis patterns of these nicotinic acid conjugates vary between species and plant organs, indicating a complex metabolism of nicotinamide in plants .
Design and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives
A series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized, combining nicotinic acid and thiophene. These compounds were tested for their fungicidal activity against cucumber downy mildew, with some derivatives showing superior efficacy compared to commercial fungicides. The study highlights the potential of these derivatives as lead compounds for further optimization and development, particularly compound 4f, which demonstrated promising results in field trials .
Synthesis of Nicotinamide, Thieno[2,3-b]pyridine, and Bi- or Tricyclic Annulated Pyridine Derivatives
The synthesis of various heterocyclic compounds, including nicotinamide derivatives, was achieved through reactions involving N-1-Naphthyl-3-oxobutanamide. This study provides a comprehensive overview of the chemical reactions and the resulting molecular structures, which include thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives. The synthesized compounds were characterized using analytical and spectral data, contributing to the understanding of heterocyclic synthesis involving nicotinamide structures .
Facile Synthesis and Crystal Structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide
This research outlines a straightforward synthesis method for N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, utilizing microwave-assisted Gewald reaction. The study emphasizes the advantages of this method, such as short reaction times and environmentally friendly procedures. The crystal structure of the compound was determined, revealing the conformation of the cyclohexene ring and the planarity of the thiophene ring, which are essential aspects of its physical and chemical properties .
Mechanism of Action
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with. If it’s used in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c17-16(18,19)12-6-5-11(10-20-12)14(22)21-15(7-1-2-8-15)13-4-3-9-23-13/h3-6,9-10H,1-2,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYFKFYNELPHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

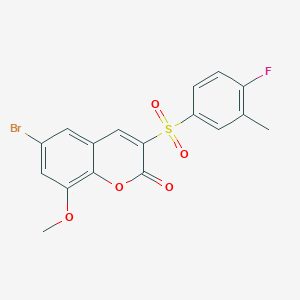

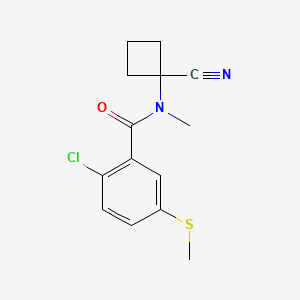
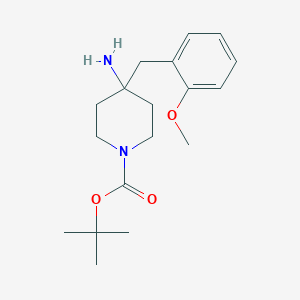
![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3001445.png)

![2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B3001448.png)
![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3001449.png)
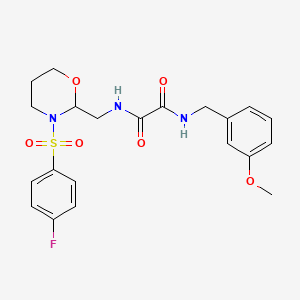
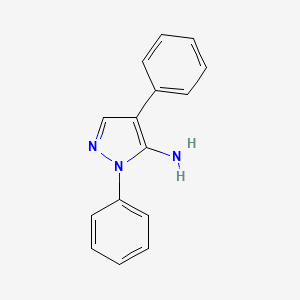

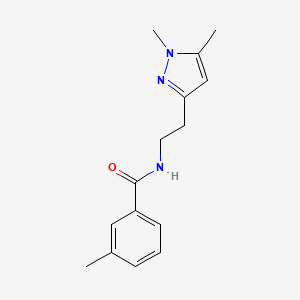
![[(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate](/img/structure/B3001457.png)
